

An In-depth Technical Guide to the Physicochemical Characteristics of Basic Fuchsin

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Compound of Interest		
Compound Name:	Basic violet 14	
Cat. No.:	B3427368	Get Quote

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Introduction

Basic Fuchsin (C.I. 42510) is a magenta triphenylmethane dye widely utilized in histology, microbiology, and analytical chemistry. It is a primary component of the Ziehl-Neelsen stain for identifying acid-fast bacteria, a key ingredient in the Schiff reagent for detecting aldehydes (e.g., in the Feulgen stain for DNA), and a counterstain in various histological procedures.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Basic Fuchsin, detailed experimental protocols for their determination, and visualizations of its staining mechanisms and experimental workflows.

It is important to note that commercial Basic Fuchsin is not a single chemical entity but rather a mixture of several related triarylmethane dyes, primarily rosaniline, pararosaniline, new fuchsin, and magenta II.[3][4][5][6] This compositional variability can lead to batch-to-batch differences in staining performance and slight variations in measured physicochemical properties.[3] For applications requiring high consistency, such as the preparation of Schiff's reagent, formulations with a high content of pararosaniline are often preferred.[3][7]

Physicochemical Characteristics



The physicochemical properties of Basic Fuchsin are summarized in the tables below. The variability in some of these values, particularly molecular weight and melting point, is a direct consequence of its nature as a mixture of homologous compounds.

General and Physical Properties

Property	Description	Citations
Appearance	Dark green crystalline powder with a metallic luster.	[3]
Color in Solution	Forms a magenta-colored solution when dissolved in water.	[1][3]
Synonyms	Rosaniline hydrochloride, C.I. Basic Violet 14, Basic Magenta.	[1]

Chemical and Spectroscopic Properties

Property	Value	Citations
CAS Number	632-99-5 (Rosaniline hydrochloride)	[1][3][6]
Colour Index Number	42510	[6][8]
Molecular Formula	C20H20CIN3 (for Rosaniline)	[1][6]
Molecular Weight	337.85 g/mol (for Rosaniline)	[1][6]
UV-Vis Absorption Maximum (λmax)	547-557 nm (in 50% aqueous ethanol)	[1]

Solubility and Thermal Properties



Property	Value	Citations
Solubility in Water	0.26% (2.6 g/L) to 0.39% (3.9 g/L)	[7][8]
Solubility in Ethanol	Soluble	[4]
Melting Point	200-250 °C (decomposes)	[3]

Experimental Protocols Determination of Aqueous Solubility (OECD 105 Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, suitable for substances with solubility above 10^{-2} g/L.[1][6][9]

Principle: A saturated solution of Basic Fuchsin is prepared by stirring an excess of the solid dye in water at a constant temperature until equilibrium is reached. The concentration of the dissolved dye in the supernatant is then determined spectrophotometrically.

Materials:

- Basic Fuchsin powder
- Distilled or deionized water
- Glass-stoppered flasks
- Thermostatted shaker or magnetic stirrer
- Centrifuge
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:



Preparation of Saturated Solution:

- Add an excess amount of Basic Fuchsin powder to a glass-stoppered flask containing a known volume of distilled water. The excess solid should be clearly visible.
- Place the flask in a thermostatted shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A
 preliminary test can determine the optimal equilibration time.

Phase Separation:

- After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle.
- To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same temperature.

Quantification:

- Carefully withdraw a known volume of the clear supernatant.
- Prepare a series of dilutions of the supernatant in volumetric flasks using distilled water.
- Measure the absorbance of the diluted solutions at the λmax of Basic Fuchsin (approximately 547-557 nm) using a UV-Vis spectrophotometer.
- Determine the concentration of the dissolved Basic Fuchsin in the supernatant using a pre-established calibration curve of known concentrations versus absorbance.

Calculation of Solubility:

- Calculate the concentration in the original saturated solution, accounting for the dilution factors.
- Express the solubility in g/L.



Melting Point Determination (ASTM E324 Capillary Method)

This protocol is based on the ASTM E324 standard test method for determining the melting point of organic chemicals.[3][4]

Principle: A small, uniform sample of the crystalline dye is heated in a capillary tube at a controlled rate. The temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.

Materials:

- Basic Fuchsin powder (finely ground and dried)
- Capillary melting point tubes (sealed at one end)
- Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.

Procedure:

- Sample Preparation:
 - Ensure the Basic Fuchsin sample is completely dry and in a fine powdered form.
 - Introduce a small amount of the powder into the open end of a capillary tube.
 - Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-4 mm.
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 20 °C below the expected melting point of Basic Fuchsin.
 - Then, adjust the heating rate to a slow and steady increase of 1-2 °C per minute.



- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (initial melting point).
- Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (final melting point).
- The melting range is the interval between the initial and final melting points. For a relatively pure substance, this range is narrow.

UV-Vis Spectrophotometric Analysis

This protocol outlines the general procedure for obtaining the absorption spectrum and determining the molar absorptivity of Basic Fuchsin.

Principle: The absorbance of a solution of Basic Fuchsin is measured over a range of wavelengths to determine its absorption spectrum and the wavelength of maximum absorbance (λ max). The molar absorptivity (molar extinction coefficient, ϵ) can be calculated using the Beer-Lambert law (A = ϵ cl), where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.

Materials:

- Basic Fuchsin powder
- 50% aqueous ethanol (or other suitable solvent)
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes (typically 1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

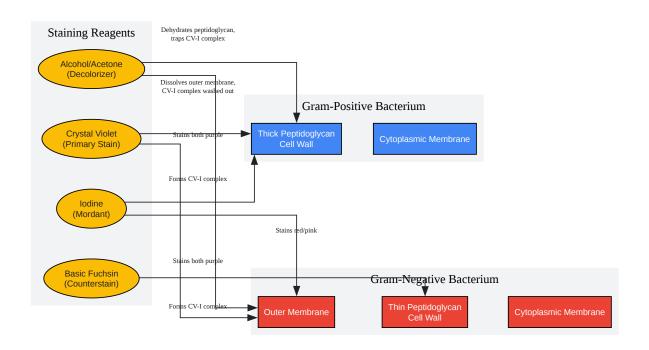
Preparation of a Stock Solution:



- Accurately weigh a small amount of Basic Fuchsin powder.
- Dissolve the powder in a known volume of 50% aqueous ethanol in a volumetric flask to prepare a stock solution of known concentration.
- Determination of λmax:
 - Prepare a dilute solution of Basic Fuchsin from the stock solution.
 - Fill a cuvette with the solvent (50% aqueous ethanol) to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.
 - Replace the blank with the cuvette containing the Basic Fuchsin solution.
 - Scan the absorbance of the solution over a relevant wavelength range (e.g., 400-700 nm).
 - The wavelength at which the highest absorbance is recorded is the λ max.
- Determination of Molar Absorptivity (ε):
 - Prepare a series of at least five dilutions of the stock solution with known concentrations.
 - Measure the absorbance of each dilution at the predetermined λmax.
 - Plot a graph of absorbance versus molar concentration.
 - The plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law in this concentration range.
 - The slope of the line is equal to the molar absorptivity (ε) when the path length (I) is 1 cm.

Visualizations Mechanism of Basic Fuchsin Staining (Gram Stain)



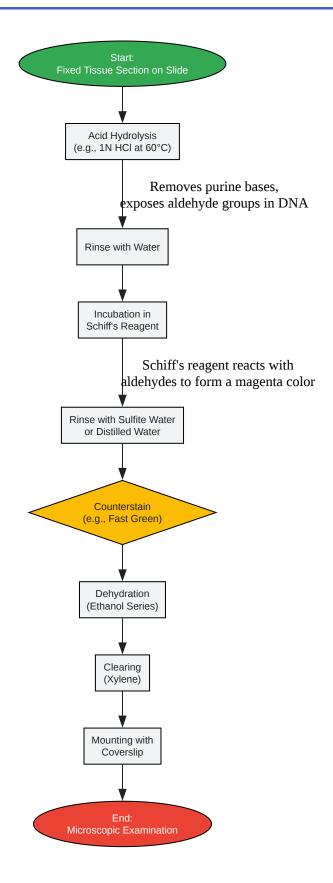


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Caption: Mechanism of differential staining in Gram-positive and Gram-negative bacteria.

Experimental Workflow: Feulgen Staining for DNA



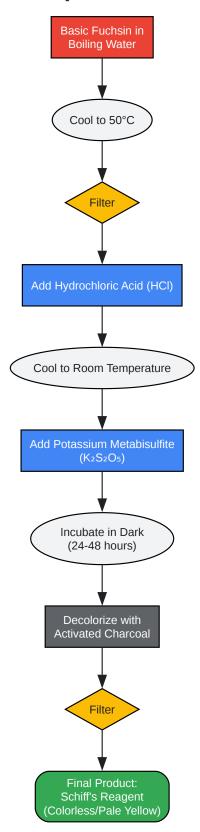


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Caption: Step-by-step workflow for the Feulgen staining of DNA in tissue sections.



Logical Relationship: Preparation of Schiff's Reagent



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Caption: Logical flow diagram for the preparation of Schiff's reagent from Basic Fuchsin.

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